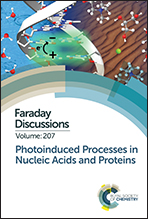Fibronectin in aging extracellular matrix fibrils is progressively unfolded by cells and elicits an enhanced rigidity response
Faraday Discussions Pub Date: 2008-05-16 DOI: 10.1039/B718714A
Abstract
While the mechanical properties of a substrate or engineered scaffold can govern numerous aspects of cell behavior, cells quickly start to assemble their own
Recommended Literature
- [1] Brushed polyethylene glycol and phosphorylcholine for grafting nanoparticles against protein binding†
- [2] Boron-hyperdoped silicon for the selective oxidative dehydrogenation of propane to propylene†
- [3] Ceylon. Report of the Acting Government Analyst for the year 1936
- [4] Challenges in intermetallics: synthesis, structural characterization, and transitions
- [5] Behaviour of electric and magnetic dipole transitions of Eu3+, 5D0 → 7F0 and Eu–O charge transfer band in Li+ co-doped YPO4:Eu3+†‡
- [6] C–H oxidation by hydroxo manganese(v) porphyrins: a DFT study†
- [7] Bulk and surface chemical compositions and microstructure properties of CaF2:Y3+material
- [8] Brookite TiO2 nanoflowers†
- [9] Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro
- [10] Cerium(iv) oxide nanoparticles induce sublethal changes in honeybees after chronic exposure†

Journal Name:Faraday Discussions
research_products
-
CAS no.: 1174132-74-1









